4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide” belongs to a class of compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These compounds have been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a heterocyclic compound containing a benzene fused to a thiadiazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The 1,2,4-benzothiadiazine-1,1-dioxide ring is known to react with various reagents, and the reactions can be influenced by the presence of other functional groups in the molecule .Scientific Research Applications
Synthesis and Anticancer Activities
Research on structurally related benzothiadiazinyl derivatives highlights their potential in anticancer applications. For instance, compounds based on benzothiadiazinyl scaffolds have been designed, synthesized, and tested against various cancer cell lines. These compounds demonstrated moderate to good inhibitory activity against lung, ovary, prostate, breast, and colon cancers, with certain derivatives showing significant potential due to their ability to inhibit tubulin polymerization, a crucial process in cancer cell division (Kamal et al., 2011).
Novel Synthetic Methods
The development of new synthetic methods for heterocyclic compounds is a key area of research. A novel and efficient synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been reported. This method utilizes an aromatic diamine, Meldrum’s acid, and an isocyanide in a one-pot procedure, providing an alternative approach for constructing benzo[d][1,5]diazepine derivatives with potential biological activities (Shaabani et al., 2009).
Antimicrobial and Antioxidant Activities
Derivatives of benzothiazine and similar heterocyclic compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. A novel series of biologically active compounds, including 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, have been synthesized and shown to exhibit promising antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).
Anticonvulsant and CNS Activities
Studies on substituted thiadiazoles have explored their anticonvulsant activity, with some compounds demonstrating potent effects without causing sedation, ataxia, or lethality. This research indicates the potential of such compounds for developing new classes of anticonvulsant agents (Chapleo et al., 1986).
Adenosine Receptor Antagonists
Thiazole and thiadiazole analogues have been identified as novel classes of adenosine receptor antagonists, showing potential for better understanding the molecular recognition at adenosine receptors. This research contributes to the development of new therapeutic agents targeting adenosine receptors (van Muijlwijk-Koezen et al., 2001).
Mechanism of Action
Target of Action
The primary targets of the compound “4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide” are ATP-sensitive potassium channels (KATP channels) and AMPA receptors . These targets play a crucial role in regulating cellular functions such as insulin release and neuronal signaling .
Mode of Action
“4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide” acts as an activator of KATP channels and AMPA receptors . By activating these targets, the compound can influence cellular functions. For instance, activation of KATP channels can inhibit insulin release .
Biochemical Pathways
The activation of KATP channels and AMPA receptors by “4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide” affects several biochemical pathways. These include pathways involved in glucose metabolism (due to the role of KATP channels in insulin release) and neuronal signaling (due to the role of AMPA receptors in neurotransmission) .
Result of Action
The activation of KATP channels and AMPA receptors by “4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide” leads to changes at the molecular and cellular levels. For instance, the inhibition of insulin release can affect glucose metabolism at the cellular level . Similarly, the activation of AMPA receptors can influence neuronal signaling .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. For example, similar compounds, such as 3,4-Dihydro-2H-1,4-benzothiazine, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13(2)11-12-20-19(23)15-9-7-14(8-10-15)18-21-16-5-3-4-6-17(16)26(24,25)22-18/h3-10,13,18,21-22H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJHKUBMHWVTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.